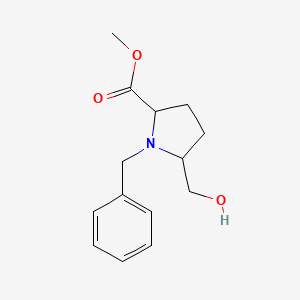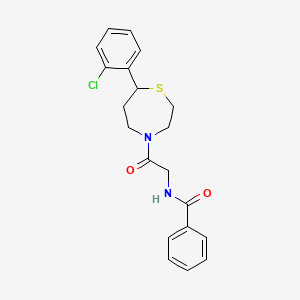
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H17ClN4O3 and its molecular weight is 444.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Quinones Synthesis
A study highlighted the synthesis of new heterocyclic quinones from 6-chloroquinoline-5,8-dione hydrochloride, resulting in compounds with bactericidal activities. This approach underscores the potential of structurally similar compounds for synthesizing bioactive molecules with antimicrobial properties (Yanni, 1991).
Lck Kinase Inhibitors
Research discovered a new class of inhibitors for lck kinase, starting from an imidazo[4,5-h]isoquinolin-7,9-dione structure. This work illustrates the application of similar compounds in the development of therapeutic agents targeting specific enzymes involved in disease processes (Snow et al., 2002).
Chymase Inhibition
A series of 3-phenylsulfonylquinazoline-2,4-dione derivatives were synthesized and evaluated for their inhibitory effect on human heart chymase. The study provided insights into the structure-activity relationship of these compounds, indicating their therapeutic potential in cardiovascular diseases (Fukami et al., 2000).
Antimicrobial Evaluation
Another investigation described the synthesis of tetrahydroquinazoline derivatives of benzo[b]thiophene and their antimicrobial activity. This exemplifies the broader applicability of compounds with a quinazoline core in creating new antimicrobial agents (Bhatt et al., 2015).
Biological Applications
The synthesis and biological applications of novel compounds containing lawsone, using halo-reagents, were explored. This research illustrates the versatility of halo-reagents in constructing complex molecules with potential antioxidant and antitumor activities (Hassanien et al., 2022).
作用機序
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (CDKs), which are essential in cellular processes and play an important role in the development and progression of many diseases, including cancer .
Mode of Action
These compounds could potentially interact with CDKs, inhibiting their activity and thus affecting cell proliferation .
Biochemical Pathways
The inhibition of CDKs can affect various biochemical pathways, including those involved in cell cycle progression and apoptosis .
Result of Action
The inhibition of CDKs can lead to alterations in cell cycle progression, potentially inducing apoptosis in cancer cells .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to the second intermediate, 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3-chlorobenzoic acid", "hydrazine hydrate", "acetic anhydride", "2-phenylethylamine", "phosphorus oxychloride", "sodium hydroxide", "sodium bicarbonate", "ethanol", "chloroform", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid", "a. Dissolve 3-chlorobenzoic acid in ethanol and add hydrazine hydrate.", "b. Heat the mixture under reflux for 4 hours.", "c. Cool the mixture and filter the resulting solid.", "d. Dissolve the solid in chloroform and add acetic anhydride.", "e. Heat the mixture under reflux for 2 hours.", "f. Cool the mixture and filter the resulting solid.", "g. Dissolve the solid in water and add sodium bicarbonate.", "h. Extract the mixture with chloroform and dry the organic layer over sodium sulfate.", "i. Evaporate the solvent to obtain 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Step 2: Synthesis of 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione", "a. Dissolve 2-phenylethylamine in chloroform and add phosphorus oxychloride.", "b. Heat the mixture under reflux for 2 hours.", "c. Cool the mixture and add 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "d. Heat the mixture under reflux for 4 hours.", "e. Cool the mixture and filter the resulting solid.", "f. Dissolve the solid in ethanol and add sodium hydroxide.", "g. Heat the mixture under reflux for 2 hours.", "h. Cool the mixture and filter the resulting solid.", "i. Wash the solid with water and dry to obtain 7-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione." ] } | |
CAS番号 |
1207018-09-4 |
分子式 |
C24H17ClN4O3 |
分子量 |
444.88 |
IUPAC名 |
7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C24H17ClN4O3/c25-18-8-4-7-16(13-18)21-27-22(32-28-21)17-9-10-19-20(14-17)26-24(31)29(23(19)30)12-11-15-5-2-1-3-6-15/h1-10,13-14H,11-12H2,(H,26,31) |
InChIキー |
FAJIMEXHJWDFGH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl)NC2=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-N-[1,5-dicyano-4-(methylsulfanyl)-3-azaspiro[5.5]undeca-1,4-dien-2-YL]acetamide](/img/structure/B2688543.png)
![methyl 4-[({2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2688544.png)
![Tert-butyl 4-[[(5-chloropyrazine-2-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2688546.png)
![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]-3-nitrobenzamide](/img/structure/B2688547.png)
![2,3,4,5,6-pentamethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2688549.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2688550.png)
![4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2688551.png)
![1-[N'-(pyridine-2-carboximidoyl)hydrazinecarbonyl]formamide](/img/structure/B2688552.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2688554.png)
![4-amino-1-(2,2-difluoroethyl)-N-[(oxolan-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B2688556.png)


![N-[(Pyrrolidin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B2688561.png)
